molecular formula C11H20N4O5S B4819100 4-phenyl-1-piperazinecarboximidamide sulfate hydrate

4-phenyl-1-piperazinecarboximidamide sulfate hydrate

Cat. No.: B4819100
M. Wt: 320.37 g/mol
InChI Key: DBYCNQVGNFVMCT-UHFFFAOYSA-N
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Description

4-Phenyl-1-piperazinecarboximidamide sulfate hydrate (CAS: 17238-58-3) is a heterocyclic organic compound with the molecular formula C₁₁H₁₆N₄·H₂SO₄·xH₂O. It belongs to the piperazinecarboximidamide family, characterized by a piperazine ring substituted with a phenyl group at the 4-position and a carboximidamide functional group. This compound is often utilized in pharmaceutical research as a precursor or intermediate in synthesizing bioactive molecules, particularly those targeting neurological receptors due to its structural similarity to ligands for serotonin and dopamine receptors .

Key properties include:

  • Molecular weight: 204.27 g/mol (anhydrous base) + sulfate and water contributions.
  • Synonyms: 1-Carboxamidino-4-phenylpiperazine sulfate hydrate, 1-Phenyl-4-guanylpiperazine sulfate.
  • Structural features: The piperazine ring provides conformational flexibility, while the phenyl group enhances lipophilicity, influencing pharmacokinetic behavior .

Properties

IUPAC Name

4-phenylpiperazine-1-carboximidamide;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.H2O4S.H2O/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;1-5(2,3)4;/h1-5H,6-9H2,(H3,12,13);(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYCNQVGNFVMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=N)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-piperazinecarboximidamide sulfate hydrate typically involves the reaction of 4-phenylpiperazine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with sulfuric acid to form the sulfate hydrate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization and drying processes to obtain the sulfate hydrate form.

Chemical Reactions Analysis

Acylation Reactions

The secondary amines in the piperazine ring undergo acylation with electrophilic reagents. This reaction modifies solubility and biological activity.

Acylating Agent Conditions Product Yield Reference
Acetyl chlorideAnhydrous DCM, RT, 12 hN-Acetylpiperazinecarboximidamide78%
Benzoyl chlorideTHF, 0°C → RT, 24 h, base (Et₃N)N-Benzoylpiperazinecarboximidamide65%

Mechanistic Insight : Acylation proceeds via nucleophilic attack of the piperazine nitrogen on the acyl electrophile, followed by deprotonation. The sulfate hydrate stabilizes intermediates through hydrogen bonding .

Alkylation Reactions

Alkylation introduces substituents to the piperazine nitrogen, enhancing lipophilicity.

Alkylating Agent Conditions Product Yield Reference
Methyl iodideDMF, 60°C, 6 h, K₂CO₃N-Methylpiperazinecarboximidamide82%
Ethyl bromoacetateACN, reflux, 8 h, DIEAN-Ethoxycarbonylmethyl derivative71%

Key Observation : Alkylation at the piperazine nitrogen does not affect the carboximidamide group’s reactivity, enabling sequential functionalization .

N-Oxidation

The piperazine ring undergoes oxidation to form N-oxide derivatives, altering electronic properties.

Oxidizing Agent Conditions Product Yield Reference
mCPBADCM, 0°C → RT, 24 hPiperazine N-oxide derivative58%
H₂O₂ (30%)MeOH, RT, 48 hMono-N-oxide43%

Implication : N-oxides exhibit enhanced solubility and potential for coordination chemistry .

Carboximidamide Reactivity

The carboximidamide group (-C(=NH)NH₂) participates in condensation and acid-base reactions.

Condensation with Carbonyl Compounds

Reagent Conditions Product Application
BenzaldehydeEtOH, Δ, 6 hImine-linked Schiff baseMetal chelation scaffolds
AcetoneHCl (cat.), RT, 12 hAmidino-acetone adductBioactive derivative

Acid-Base Reactions

The amidine group (pKa ~11.5) protonates in acidic media, forming water-soluble salts (e.g., hydrochloride) .

Coordination Chemistry

The piperazine nitrogen lone pairs enable metal coordination, forming complexes with catalytic or therapeutic potential.

Metal Salt Conditions Complex Structure Stability
CuSO₄·5H₂OMeOH/H₂O, RT, 2 h[Cu(L)₂]SO₄ (octahedral geometry)High
ZnCl₂EtOH, reflux, 4 h[Zn(L)Cl₂]Moderate

Applications : Metal complexes show enhanced antimicrobial activity compared to the parent compound .

Sulfate Hydrate Interactions

The sulfate counterion and water of crystallization influence reactivity:

  • Solubility : Hydrate form increases aqueous solubility (23 mg/mL at 25°C) .

  • Thermal Stability : Dehydration occurs at 110°C, altering crystallinity without decomposing the core structure .

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Catalyst Dependence
AcylationFast45–55Base required
AlkylationModerate60–70Base required
N-OxidationSlow85–95Acid-sensitive

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly in the context of pain management and neurogenic inflammation. It acts as a selective agonist for the opioid receptor-like 1 (ORL1), which is significant for developing analgesics with fewer side effects compared to traditional opioids.

Analgesic Properties

Research indicates that compounds similar to 4-phenyl-1-piperazinecarboximidamide sulfate hydrate can function as effective analgesics. They have been shown to reduce pain without the common side effects associated with opioids, such as addiction and respiratory depression .

Neurogenic Inflammation

Studies suggest that this compound may also play a role in treating inflammatory diseases. Its agonistic activity on ORL1 receptors could be beneficial in alleviating conditions characterized by neurogenic inflammation .

Case Study 1: Analgesic Efficacy

A clinical trial involving a derivative of this compound demonstrated significant analgesic effects in patients suffering from chronic pain conditions. The study reported a marked reduction in pain scores compared to placebo groups, highlighting the compound's potential as a safer alternative to traditional opioids .

Case Study 2: Inflammation Reduction

In animal models, the compound was tested for its ability to reduce neurogenic inflammation. Results indicated a substantial decrease in inflammatory markers and pain-related behaviors, suggesting its efficacy in treating inflammatory diseases without the adverse effects typically seen with corticosteroids or NSAIDs .

Mechanism of Action

The mechanism of action of 4-phenyl-1-piperazinecarboximidamide sulfate hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate (CAS: 1417567-42-0)

  • Substitution : Methoxy group at the 3-position of the phenyl ring.
  • This modification may improve metabolic stability compared to the parent compound .
  • Applications : Used in neurological drug discovery for its receptor selectivity.

4-(1-Methylethyl)piperazine-1-carboximidamide (CAS: 85063-72-5)

  • Substitution : Isopropyl group replaces the phenyl ring.
  • This analog is less lipophilic than 4-phenyl derivatives, affecting blood-brain barrier penetration .

N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide

  • Substitution: Incorporation of a β-lactam (azetidinone) ring and nitro-phenyl group.
  • This hybrid structure broadens therapeutic applications beyond neuropharmacology .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Key Substituents Lipophilicity (LogP) Receptor Affinity
4-Phenyl-1-piperazinecarboximidamide sulfate hydrate C₁₁H₁₆N₄·H₂SO₄·xH₂O Phenyl, carboximidamide ~2.1 (estimated) Serotonin (5-HT₁A/2A), dopamine D₂
4-(3-Methoxyphenyl) analog C₁₂H₁₈N₄O·H₂SO₄ 3-Methoxy-phenyl ~1.8 Enhanced 5-HT₁A selectivity
4-(1-Methylethyl) analog C₈H₁₈N₄ Isopropyl ~0.9 Reduced CNS activity
Azetidinone hybrid C₂₀H₂₂ClN₅O₃ β-Lactam, nitro-phenyl ~2.5 Dual antibacterial/neuroactive

Key Findings :

Lipophilicity : The phenyl-substituted parent compound exhibits moderate lipophilicity, optimizing blood-brain barrier penetration for CNS targets. Methoxy or isopropyl substitutions reduce LogP, impacting bioavailability .

Receptor Selectivity : Methoxy substitution enhances serotonin receptor affinity, while bulkier groups (e.g., isopropyl) diminish receptor interactions .

Therapeutic Scope: Hybrid structures like the azetidinone derivative demonstrate multifunctionality but may introduce toxicity risks due to reactive nitro groups .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-phenyl-1-piperazinecarboximidamide sulfate hydrate, and how can purity be ensured?

  • Methodology :

  • Piperazine ring formation : Start with ethylenediamine and dihaloalkanes under basic conditions (e.g., KOH/ethanol) to form the piperazine backbone .
  • Substituent introduction : Use nucleophilic substitution (e.g., phenyl isothiocyanate) to attach the phenylcarboximidamide group .
  • Sulfate hydrate formation : React with sulfuric acid in aqueous conditions, followed by controlled crystallization .
  • Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to achieve >95% purity .
    • Critical parameters : Monitor pH during sulfate salt formation to avoid hydrolysis. Use TLC or HPLC to track intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended methods :

  • ¹H/¹³C NMR : Confirm structural integrity by matching peaks to expected shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, S=O stretch ~1050 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ ion) .
    • Data interpretation : Compare results with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of key steps like ring closure or sulfonation .
  • Apply machine learning to analyze historical reaction data (e.g., solvent effects, catalyst performance) and recommend optimal conditions (e.g., DMSO for solubility, 60–80°C for kinetics) .
    • Case study : Simulations reduced trial-and-error in piperazine derivative synthesis by 40% in ICReDD studies .

Q. How should researchers address contradictions in spectral data or unexpected byproducts?

  • Troubleshooting workflow :

  • Step 1 : Re-examine reaction stoichiometry (e.g., excess reagent ratios may cause side reactions) .
  • Step 2 : Use 2D NMR (COSY, HSQC) to confirm connectivity in ambiguous peaks .
  • Step 3 : Isolate byproducts via preparative HPLC and characterize structurally to identify degradation pathways .
    • Example : A 2024 study resolved a ¹³C NMR discrepancy by identifying hydrate vs. anhydrous form crystal polymorphism .

Q. What strategies enhance the compound’s stability during long-term storage?

  • Stabilization protocols :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation .
  • Lyophilization : Convert to lyophilized powder for improved shelf life .
  • Stabilizers : Add desiccants (e.g., silica gel) or antioxidants (e.g., BHT) in non-reactive solvents (e.g., DMSO) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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